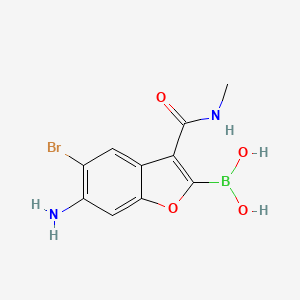
(6-Amino-5-bromo-3-(methylcarbamoyl)benzofuran-2-yl)boronic acid
Cat. No. B8426348
M. Wt: 312.91 g/mol
InChI Key: NYZFXHKMAJPRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09242998B2
Procedure details


To a solution of LDA in THF (62.5 mmol, 70 mL, freshly prepared), 6-amino-5-bromo-N-methylbenzofuran-3-carboxamide (4 g, 14.86 mmol) in THF (60 mL) was added dropwise at −78° C. under N2. After the mixture was stirred for 1 hour, trimethyl borate (6.18 g, 59.5 mmol) was added dropwise at −78° C. After the mixture was stirred for 1 hour, NH4Cl (a.q.) was added, and the mixture was extracted with EtOAc (100 mL×3), dried over Na2SO4, filtrated and concentrated to give (6-amino-5-bromo-3-(methylcarbamoyl)benzofuran-2-yl)boronic acid (3.3 g, yield: 70%). 1H-NMR (DMSO-d6, 400 MHz) δ 9.56 (s, 2H), 8.46 (d, J=4.8 Hz, 1H), 8.00 (s, 1H), 6.95 (s, 1H), 5.20˜5.82 (br s, 2H), 2.87 (d, J=4.8 Hz, 3H). MS (M+H)+: 313/315.

Name
6-amino-5-bromo-N-methylbenzofuran-3-carboxamide
Quantity
4 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[NH2:9][C:10]1[C:22]([Br:23])=[CH:21][C:13]2[C:14]([C:17]([NH:19][CH3:20])=[O:18])=[CH:15][O:16][C:12]=2[CH:11]=1.[B:24](OC)([O:27]C)[O:25]C.[NH4+].[Cl-]>C1COCC1>[NH2:9][C:10]1[C:22]([Br:23])=[CH:21][C:13]2[C:14]([C:17](=[O:18])[NH:19][CH3:20])=[C:15]([B:24]([OH:27])[OH:25])[O:16][C:12]=2[CH:11]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
6-amino-5-bromo-N-methylbenzofuran-3-carboxamide
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC2=C(C(=CO2)C(=O)NC)C=C1Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.18 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the mixture was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise at −78° C. under N2
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the mixture was stirred for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with EtOAc (100 mL×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC2=C(C(=C(O2)B(O)O)C(NC)=O)C=C1Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.3 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
